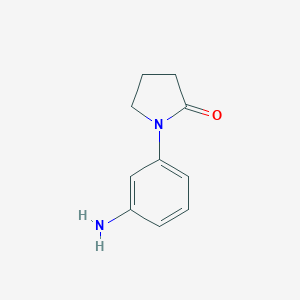

1-(3-Aminophenyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-(3-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGGRBIDRBYUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350593 | |

| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31992-43-5 | |

| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pyrrolidin 2 One Lactam Scaffold: a Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidin-2-one ring system is a prominent and versatile scaffold in the design of biologically active compounds. nih.govnih.gov Its prevalence in both natural and synthetic products highlights its importance in medicinal chemistry. The significance of this scaffold is amplified by several key features: it provides a three-dimensional structure due to the non-planarity of the ring, a phenomenon known as "pseudorotation," which allows for a more thorough exploration of pharmacophore space. nih.govnih.govunipa.it This non-planar nature, a result of its sp3-hybridized carbon atoms, contributes to the stereochemistry of the molecule, which can significantly influence its biological activity. nih.govnih.gov

The pyrrolidin-2-one nucleus is a core component of numerous compounds with a wide array of pharmacological activities, including nootropic agents like piracetam (B1677957) and oxiracetam. Its derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, and anticonvulsant agents. The adaptability of the pyrrolidin-2-one scaffold allows for various chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. researchgate.net Research has demonstrated that even small changes to the substituents on the pyrrolidine (B122466) ring can lead to vastly different biological profiles due to altered binding interactions with proteins. nih.gov

The Aminophenyl Moiety: a Key Player in Bioactive Molecules

The aminophenyl group is another crucial functional group frequently incorporated into the design of bioactive molecules. The presence of an amino group can enhance aqueous solubility and polarity, and its basic nature allows for salt formation, which can improve the pharmaceutical properties of a compound. sci-hub.box This moiety is a common feature in a variety of therapeutic agents.

However, the position of the amino group on the phenyl ring is critical. Aromatic amines, particularly anilines, can sometimes be associated with mutagenicity due to metabolic oxidation. sci-hub.box Despite this, the aminophenyl motif continues to be a valuable tool for medicinal chemists. For instance, the o-aminoanilide structure is a key component in a class of histone deacetylase (HDAC) inhibitors, which are being investigated as potential anticancer drugs. researchgate.net The strategic placement and modification of the aminophenyl group are essential for optimizing the biological activity and safety profile of a drug candidate.

Research Landscape and Potential of 1 3 Aminophenyl Pyrrolidin 2 One

Approaches to Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one scaffold is a well-established area of organic synthesis, with numerous methods developed to afford this versatile heterocycle.

Amination and Cyclization of Acyclic Substrates

One of the most fundamental approaches to the pyrrolidin-2-one ring involves the intramolecular cyclization of an acyclic precursor containing both an amine and a carboxylic acid derivative. A common industrial method is the high-temperature reaction between γ-butyrolactone (GBL) and a primary amine, such as 3-aminoaniline, which proceeds via nucleophilic ring-opening of the lactone to form a γ-hydroxyamide intermediate that subsequently cyclizes and dehydrates. chemicalbook.com This process, known as ammonolysis, can be performed in the liquid phase at temperatures of 250–290 °C. chemicalbook.com

Another strategy is the intermolecular Michael addition of a Michael donor, like a substituted acetate, to a nitroethene derivative. The resulting adduct contains the necessary carbon skeleton, and subsequent chemical reduction of the nitro group to an amine, followed by spontaneous or induced lactamization, yields the 3,4-disubstituted pyrrolidin-2-one ring. nih.gov This method is particularly useful for creating substituted lactams. nih.gov

Furthermore, the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids has been shown to produce 2-(2-oxopyrrolidin-1-yl)acetamides, demonstrating the formation of the pyrrolidin-2-one ring from linear amino acid precursors. researchgate.net

Ring Contraction of Piperidine (B6355638) Derivatives

Innovative methods have been developed that involve the contraction of a six-membered piperidine ring to form the five-membered pyrrolidin-2-one core. This transformation can be achieved through a selective oxidative ring contraction and deformylative functionalization of N-substituted piperidines. This process avoids the need for pre-activation of the starting material and represents an efficient skeletal editing strategy.

Rearrangement Reactions of Precursors

Rearrangement reactions provide a sophisticated route to the pyrrolidin-2-one skeleton. One such method involves a one-pot synthesis starting from N-sulfonyl-1,2,3-triazoles and styrenes. acs.org In the presence of a rhodium(II) catalyst, the triazole undergoes transannulation and rearrangement to form a cyclopropylimine intermediate. acs.org Subsequent reduction mediated by iodine and a hydrosilane promotes a Cloke-Wilson type rearrangement, leading directly to the formation of a substituted pyrrolidine (B122466) ring. acs.org This strategy allows for the construction of complex pyrrolidines from simple, linear precursors. acs.org

Reactions Involving Donor-Acceptor Cyclopropanes

A modern and highly effective route to 1,5-substituted pyrrolidin-2-ones utilizes the reactivity of donor-acceptor (DA) cyclopropanes. nih.gov This method involves a Lewis acid-catalyzed ring-opening of a DA cyclopropane, which bears both an electron-donating group (like an aryl or styryl group) and electron-accepting groups (such as esters), by a primary amine like aniline (B41778). nih.gov This step forms a γ-amino ester intermediate, which then undergoes in-situ lactamization to form the pyrrolidin-2-one ring. nih.gov If necessary, subsequent steps like dealkoxycarbonylation can simplify the substitution pattern on the final product. nih.gov This one-pot transformation is efficient for a range of DA cyclopropanes and substituted anilines, tolerating various functional groups. nih.gov

Table 1: Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones using Donor-Acceptor (DA) Cyclopropanes and Anilines

| DA Cyclopropane Donor Group | Aniline Derivative | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Aniline | 1. Ni(ClO4)2·6H2O, DCE, reflux 2. AcOH, Toluene, reflux | 79% | nih.gov |

| Phenyl | Aniline | 1. Ni(ClO4)2·6H2O, DCE, reflux 2. AcOH, Toluene, reflux | 47% | nih.gov |

| p-Tolyl | Aniline | 1. Ni(ClO4)2·6H2O, DCE, reflux 2. AcOH, Toluene, reflux | 45% | nih.gov |

| 2-Nitrophenyl | Aniline | 1. Y(OTf)3, DCE, reflux 2. AcOH, Toluene, reflux | Improved yield over Ni catalyst | nih.gov |

| Thienyl | Aniline | 1. Ni(ClO4)2·6H2O, DCE, reflux 2. AcOH, Toluene, reflux | ~60% | nih.gov |

Cascade Reactions of N-substituted Piperidines

The synthesis of pyrrolidin-2-ones from N-substituted piperidines often proceeds through a cascade or domino reaction mechanism. This process involves a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. The oxidative ring contraction is a prime example, where the formation of the pyrrolidin-2-one involves a domino process that includes the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by carboxylic acid formation, decarboxylation, and finally, ipso-oxidation to yield the lactam product. This approach is notable for its efficiency, directly converting inactivated cyclic amines into functionalized pyrrolidin-2-ones.

Introduction and Modification of the Aminophenyl Group

The synthesis of the target molecule, this compound, requires the specific introduction of the 3-aminophenyl substituent onto the nitrogen atom of the lactam ring. This can be achieved either by direct incorporation using a nitrogen-containing reagent or by post-synthesis modification of a precursor.

A straightforward and common method for forming the N-aryl bond is through condensation of γ-butyrolactone with 3-phenylenediamine. This direct approach leverages the established reactivity of lactones with primary amines. chemicalbook.com Similarly, the reaction of DA cyclopropanes with anilines, as described previously, directly installs the phenyl group, and using a substituted aniline allows for the synthesis of various derivatives. nih.gov

A more versatile and modern approach is the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. libretexts.org In this context, pyrrolidin-2-one can be coupled with an aryl halide, such as 1-bromo-3-nitrobenzene, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.orgwikipedia.org

Alternatively, a highly effective strategy involves the introduction of a nitro group as a masked amine. For instance, 1-(3-nitrophenyl)pyrrolidin-2-one (B1301005) can be synthesized first, typically by reacting γ-butyrolactone with 3-nitroaniline. The final step is the chemical reduction of the nitro group to the desired amine. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reagents.

Table 2: Common Reagents for the Reduction of a Nitro Group to an Amine

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H2 / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | A very common, clean, and high-yielding catalytic hydrogenation method. |

| Tin(II) Chloride (SnCl2) | Ethanol or Ethyl Acetate solvent, often with HCl | Effective for aromatic nitro compounds, works under milder conditions than some other metals. |

| Iron (Fe) powder / HCl or Acetic Acid | Aqueous ethanol, reflux | A classic, inexpensive, and robust method for large-scale reductions. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous/organic biphasic system | A mild reducing agent often used when other sensitive functional groups are present. |

This two-step sequence—nitration followed by reduction—provides a reliable and high-yielding pathway to the target compound, this compound, and its isomers.

Reduction of Nitro-Substituted Precursors

A common and straightforward method for the synthesis of this compound involves the reduction of its nitro-substituted precursor, 1-(3-nitrophenyl)pyrrolidin-2-one. This transformation is a fundamental step in many synthetic routes, converting an electron-withdrawing nitro group into a versatile amino group that can be further functionalized.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) also effectively reduce the nitro group to an amine. The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

For instance, the reduction of sterically shielded pyrrolidine nitroxides has been studied, highlighting the influence of molecular structure on reduction rates. nih.gov While not a direct synthesis of the title compound, these studies provide insights into the reduction of related cyclic structures.

Functionalization Reactions at the Aniline Nitrogen

Once the amino group is installed at the meta-position of the phenyl ring, it serves as a handle for a wide array of functionalization reactions. These reactions allow for the diversification of the this compound scaffold, leading to a broad range of derivatives with potentially new chemical and biological properties.

Common functionalization reactions at the aniline nitrogen include:

Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. This is a robust reaction that introduces a variety of acyl groups.

Alkylation: The aniline nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. However, controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives are also of interest for their biological activities.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

Studies on the synthesis of pyrrolidine analogues have demonstrated the selective acetylation of primary amines, although sometimes with modest yields, indicating the nuances of functionalizing amino groups in complex molecules. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. researchgate.nettandfonline.com

Several MCRs can be envisioned for the synthesis of pyrrolidinone derivatives. For instance, a one-pot reaction involving an aniline derivative, a γ-keto acid or its equivalent, and a third component could potentially lead to the formation of functionalized 1-arylpyrrolidin-2-ones. The development of MCRs for the synthesis of polysubstituted 2-aminopyrroles highlights the potential of this strategy to construct highly functionalized heterocyclic systems. nih.gov Although not a direct synthesis of the title compound, these methods showcase the power of MCRs in generating complex pyrrole (B145914) and pyrrolidine structures. mdpi.comrsc.org

Catalytic Synthesis Protocols

Catalytic methods offer efficient and selective routes to pyrrolidin-2-ones and their derivatives, often under milder reaction conditions and with greater functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Processes (e.g., Copper, Rhodium, Nickel, Cobalt Catalysis)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of pyrrolidinone rings is no exception. Various transition metals, including copper, rhodium, nickel, and cobalt, have been employed to catalyze reactions that lead to the formation of the pyrrolidinone core. researchgate.net

Copper-catalyzed reactions: Copper catalysts have been utilized in C-N bond-forming reactions, such as the intramolecular amination of haloamides or the cyclization of amino alcohols. These methods can provide access to the pyrrolidinone ring system. nih.gov

Rhodium-catalyzed reactions: Rhodium catalysts are known to promote various cyclization and cycloaddition reactions. For example, rhodium(II) azavinyl carbenes have been used in one-pot strategies to synthesize substituted pyrrolidines. acs.org Iridium, a related transition metal, has also been used to catalyze the reductive generation of azomethine ylides for pyrrolidine synthesis. nih.gov

Nickel and Cobalt-catalyzed reactions: Nickel and cobalt catalysts have been employed in reductive amination and other C-N bond-forming reactions that can be adapted for the synthesis of pyrrolidinones. For example, cobalt has been used to catalyze the synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines. organic-chemistry.org

The following table summarizes some examples of transition metal-catalyzed reactions for the synthesis of pyrrolidine and related heterocyclic structures.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | Intramolecular C-H Amination | N-fluoride amides | Pyrrolidines and piperidines | nih.gov |

| Rhodium(II) | Transannulation/Rearrangement | N-sulfonyl-1,2,3-triazoles and styrenes | 2,4-Substituted pyrrolidines | acs.org |

| Iridium | Reductive Azomethine Ylide Generation | Tertiary amides and lactams | Polysubstituted pyrrolidines | nih.gov |

| Cobalt | Hydrosilylation | Levulinic acid and aromatic amines | Pyrrolidines and pyrrolidones | organic-chemistry.org |

Acid-Promoted Cyclizations

Acid-promoted cyclization reactions are a classical yet effective method for the synthesis of heterocyclic compounds, including pyrrolidinones. These reactions typically involve the intramolecular cyclization of a suitable open-chain precursor under acidic conditions.

For example, the cyclization of γ-amino acids or their derivatives can be promoted by strong acids to yield pyrrolidin-2-ones. The formation of N-acyliminium ions from precursors like N-(2′-aryl-3′-butenyl)-5-hydroxy-2-pyrrolidinones, followed by intramolecular cyclization, provides a pathway to fused pyrrolidine systems. researchgate.net The choice of acid and reaction conditions can influence the reaction rate and product distribution.

Hypervalent Iodine Reagent Mediated Reactions

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidizing agents in organic synthesis. nih.govacs.org They can mediate a variety of transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net

In the context of pyrrolidinone synthesis, hypervalent iodine reagents can be used to promote oxidative cyclization reactions. For example, the intramolecular amination of C-H bonds can be facilitated by these reagents, leading to the formation of the pyrrolidine ring. They can also be involved in ring-contraction reactions of larger rings to form pyrrolidine derivatives. rsc.org The reactivity of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and iodosobenzene (B1197198) ((PhIO)n), can be tuned by the addition of other reagents, expanding their synthetic utility. nih.gov

Stereoselective Synthesis of Pyrrolidin-2-one Analogues

The synthesis of enantiomerically pure pyrrolidin-2-one analogues is a significant area of research, driven by the prevalence of the chiral pyrrolidine scaffold in numerous biologically active compounds. mdpi.com Stereoselective methods, which control the three-dimensional arrangement of atoms, are crucial for accessing specific stereoisomers, as different spatial orientations can lead to distinct biological activities. researchgate.net These methods can be broadly categorized based on the synthetic strategy, such as utilizing the chiral pool, employing catalytic asymmetric reactions, or using chiral auxiliaries. mdpi.comnih.gov

A prominent approach involves the use of biocatalysis. Transaminases, for example, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. nih.govacs.org This enzymatic process facilitates the transfer of an amino group to a prochiral ketone, triggering a cyclization to form the pyrrolidine ring with high enantiopurity. researchgate.netnih.govacs.org This method is notable for its ability to produce both (R) and (S) enantiomers with excellent enantiomeric excess (ee), often exceeding 99.5%. nih.govacs.org

Organocatalysis represents another powerful tool for the stereoselective construction of pyrrolidin-2-one derivatives. For instance, a one-pot enantioselective protocol has been developed for synthesizing 2-pyrrolidinone (B116388) derivatives that feature a trifluoromethylated all-carbon quaternary stereocenter. acs.org This strategy combines an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates with a subsequent reduction and lactamization process. The use of bifunctional squaramide catalysts has proven particularly effective, yielding the desired products in high yields and with excellent stereoselectivities. acs.org

[3+2] cycloaddition reactions offer a direct route to densely substituted pyrrolidines. The reaction between N-tert-butanesulfinylazadienes and azomethine ylides, often catalyzed by silver carbonate (Ag₂CO₃), can generate up to four stereogenic centers in a single step with high diastereoselectivity. acs.orgua.es The chiral N-tert-butanesulfinyl group on the azadiene effectively directs the stereochemical outcome of the cycloaddition. acs.orgua.es

Furthermore, methods starting from the "chiral pool," which utilizes readily available enantiopure natural products, are well-established. L-Proline and its derivatives, such as 4-hydroxyproline (B1632879) and pyroglutamic acid, are common starting materials. mdpi.com For example, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized from pyroglutamic acid-derived hemiaminals, where the stereoselectivity is controlled by the nitrogen protecting group. nih.govacs.org Similarly, (S)-pyroglutaminol serves as a precursor for chiral β-amidosulfones, which are versatile building blocks for the diastereoselective synthesis of more complex structures like indolizidines. mdpi.org

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation to create a stereogenic quaternary center, followed by a stereoretentive ring contraction. nih.gov This catalytic enantioselective method provides access to novel pyrrolidine structures that are not easily accessible through other means. nih.gov

The following table summarizes the key findings from various stereoselective synthetic methodologies for pyrrolidin-2-one and pyrrolidine analogues.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Yield | Stereoselectivity | Reference(s) |

| Biocatalytic Amination/Cyclization | ω-chloroketones | Transaminases, PLP | 2-Substituted Pyrrolidines | Up to 90% | Up to >99.5% ee | nih.gov, acs.org, researchgate.net |

| Organocatalytic Conjugate Addition/Lactamization | Isatin-derived α-trifluoromethyl acrylates, Nitroalkanes | Squaramide Organocatalyst (C8), Raney Ni | 4-Trifluoromethylated 2-Pyrrolidinones | 50-95% | Up to 96% ee, >20:1 dr | acs.org |

| [3+2] Cycloaddition | N-tert-Butanesulfinylazadienes, Azomethine ylides | Ag₂CO₃ | Densely Substituted Pyrrolidines | 30-83% (major diastereomer) | High regio- and diastereoselectivity | acs.org, ua.es |

| Asymmetric Allylic Alkylation/Ring Contraction | Glutaric anhydride (B1165640) derivatives | Palladium catalyst, Chiral ligand | 2,2-Disubstituted Pyrrolidines | - | Enantioenriched | nih.gov |

| Chiral Pool Synthesis | (S)-Pyroglutaminol | p-Methylthiophenol, Oxone® | (S)-5-(Tosylmethyl)-2-pyrrolidinone | 56% (overall) | Diastereoselective | mdpi.org |

| Chiral Pool Synthesis | Pyroglutamic acid-derived hemiaminal | Lewis acids | cis- and trans-2,5-Disubstituted Pyrrolidines | - | Controllable cis/trans selectivity | nih.gov, acs.org |

| Nitrone Cyanation | Polyhydroxylated cyclic nitrones | TMSCN | Polyhydroxylated Pyrrolidine Analogues | High yields | Predominantly trans addition | nih.gov |

Reactivity of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a five-membered lactam, exhibits characteristic reactivity primarily centered around the amide (lactam) functionality.

Electrophilic and Nucleophilic Attack on the Lactam Carbonyl

The lactam carbonyl group is susceptible to attack by both electrophiles and nucleophiles. The carbonyl oxygen can be protonated or complexed with a Lewis acid, activating the carbonyl carbon towards nucleophilic attack. Nucleophiles can attack the carbonyl carbon, leading to tetrahedral intermediates. While the amide bond is generally stable, strong nucleophiles under forcing conditions can lead to ring-opening.

The nitrogen atom of the lactam is part of an amide linkage, which significantly reduces its basicity and nucleophilicity due to the delocalization of its lone pair into the carbonyl group. However, the pyrrolidin-2-one ring can participate in reactions such as [3+2] cycloadditions of azomethine ylides with alkenes to form more complex pyrrolidine structures. enamine.netresearchgate.net

Ring-Opening and Rearrangement Pathways

The pyrrolidin-2-one ring can be opened under harsh hydrolytic conditions (acidic or basic), cleaving the amide bond to yield the corresponding amino acid, 4-(3-aminophenylamino)butanoic acid. This reactivity is a standard transformation of lactams. Additionally, certain synthetic methodologies may involve rearrangements of the pyrrolidine ring, although specific examples for this exact scaffold are not prominently detailed in the reviewed literature. More generally, pyrrolidines can be synthesized through various methods, including the N-heterocyclization of primary amines with diols. organic-chemistry.org

Reactivity of the Aminophenyl Moiety

The aminophenyl group is a primary aromatic amine, which imparts a rich and varied reactivity to the molecule, allowing for extensive derivatization and functionalization.

Amine-Based Derivatizations (e.g., Acylation, Alkylation, Reductive Amination)

The primary amine group is nucleophilic and readily undergoes a variety of common amine-based transformations.

Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides to form amides. iu.edu This reaction is fundamental in the synthesis of various derivatives. For instance, the acylation of similar aminophenyl structures is a key step in synthesizing pharmacologically active compounds. researchgate.net A variety of acylating agents, including chloroformates, are commonly used for amine derivatization. researchgate.net

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides, though polyalkylation can be a competing process. libretexts.org Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation.

Other Derivatizations: The amine group can be transformed into many other functional groups. For example, it can be converted into an isocyanate, which is a versatile intermediate for creating ureas and carbamates. mdpi.com It can also undergo reactions with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form derivatives for analytical purposes. nih.gov

The following table summarizes common amine-based derivatizations:

| Reaction Type | Reagent Class | Product | Significance |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Common for building larger molecular structures. iu.eduresearchgate.net |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduces alkyl substituents. libretexts.org |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary Amine | Controlled mono-alkylation. |

Aromatic Substitutions and Functionalization

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). This allows for the introduction of various substituents onto the phenyl ring. However, under the strongly acidic conditions often required for EAS reactions like Friedel-Crafts alkylation or acylation, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+). libretexts.org This ammonium group is strongly deactivating and a meta-director, which can prevent the desired reaction from occurring. libretexts.orgyoutube.com To circumvent this, the amine is often protected, for example, by acylation to form an amide, which is still an ortho-, para-director but less activating than the free amine.

The primary aromatic amine can also be converted to a diazonium salt, which is a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) onto the aromatic ring via Sandmeyer and related reactions.

Application as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. enamine.netresearchgate.net Its structure is a component of various biologically active compounds.

A prominent example of its use is as a key building block in the synthesis of Factor Xa (FXa) inhibitors, a class of anticoagulant drugs. nih.govmdpi.com Although many syntheses of the FXa inhibitor Rivaroxaban start from 4-(4-aminophenyl)morpholin-3-one, the underlying principle of using an aminophenyl lactam or a related structure as a core scaffold is a common strategy. researchgate.netmdpi.comresearchgate.net The synthesis often involves the derivatization of the amino group, for example, by acylation with a substituted thiophene-2-carbonyl chloride, to build the final complex drug molecule. googleapis.comgoogle.com The pyrrolidine moiety itself is a common feature in many FDA-approved drugs. enamine.net

The general synthetic utility is highlighted in the multi-step syntheses where the aminophenyl portion is modified first, followed by transformations that may or may not involve the lactam ring. For instance, in routes towards Rivaroxaban analogs, the amine is often the site of initial reaction to build out the core structure. patsnap.com

Structure Activity Relationship Sar Studies of 1 3 Aminophenyl Pyrrolidin 2 One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological profile of 1-(3-aminophenyl)pyrrolidin-2-one derivatives can be significantly altered by introducing different chemical groups at various positions on the molecule. Both the pyrrolidin-2-one core and the aminophenyl moiety are key areas for modification.

The pyrrolidin-2-one ring, a five-membered lactam, is a versatile scaffold found in numerous pharmacologically active compounds, including nootropic drugs. Modifications to this ring are a critical aspect of SAR studies. Research on related pyrrolidine (B122466) structures indicates that substitutions can profoundly impact biological activity. For instance, in a series of pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency and an improved metabolic profile compared to the unsubstituted phenyl ring. nih.gov

Furthermore, even subtle changes to the ring's structure can be significant. Altering the hydrogen bond-forming properties or increasing the structural flexibility of bonds within the ring system, such as a C-O-C bond, can be important determinants for generating affinity and potency for a biological target. researchgate.net The stereochemistry of substituents on the pyrrolidine ring is also a key factor, as different spatial orientations can lead to varied biological profiles due to specific interactions with enantioselective proteins. nih.gov

Table 1: Effect of Pyrrolidin-2-one Ring Substitution on Biological Activity (Illustrative) This table is illustrative, based on general findings for pyrrolidine derivatives, as specific data for this compound was not available.

| Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Sulfonamide | Position 3 | Fluorophenyl | Improved in vitro potency and metabolic profile | nih.gov |

| Pyrrolidin-2-one | - | Modification of C-O-C bond | Altered affinity and potency | researchgate.net |

The aminophenyl group is another key site for structural modification. The position of the amino group on the phenyl ring is critical. The "meta" positioning (position 3) in this compound is significant. In related compound classes, such as pyrrolidine sulfonamides, meta-substituted derivatives on the phenyl ring demonstrated improved biological activity. nih.gov Similarly, for a series of aminobenzophenone compounds, the introduction of an amino group at the C-3 position of the phenyl ring was found to be crucial for achieving maximal cytotoxicity. capes.gov.br

Replacing the amino group or adding other substituents to the phenyl ring can modulate activity. For example, in the development of antiarrhythmic agents, substitutions on the aryl rings are a common strategy. While para-substitutions (e.g., methyl, chloro, nitro, or OH) on the phenyl rings of related compounds often retain activity, meta-substitutions have been reported to result in inactive compounds. pharmacy180.com This highlights the sensitivity of the biological target to the electronic and steric properties of the phenyl ring.

Table 2: Impact of Aminophenyl Group Modification on Biological Activity (Illustrative) This table is illustrative, based on findings for related aromatic ring systems.

| Scaffold | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine Sulfonamide | Meta-substitution on phenyl ring | Improved biological activity | nih.gov |

| Aminobenzophenone | Amino group at C-3 (meta) | Important for maximal cytotoxicity | capes.gov.br |

| Phenylbutazone | Meta-substitution on aryl rings | Resulted in inactive compounds | pharmacy180.com |

| Phenylbutazone | Para-substitution on aryl rings (e.g., -CH3, -Cl, -OH) | Retained activity | pharmacy180.com |

Conformational Analysis and its Correlation with Pharmacological Profiles

Conformational analysis, which studies the three-dimensional shapes a molecule can adopt, is essential for understanding its pharmacological profile. The specific 3D arrangement of a molecule determines how it fits into and interacts with a biological target, such as a receptor or enzyme. For derivatives of this compound, the relative orientation of the pyrrolidin-2-one ring and the aminophenyl group is critical for biological activity.

Studies on structurally similar compounds, like 1-(2-pyrimidinyl)piperazine derivatives, have shown that it is possible to identify model bioactive conformations. nih.gov This involves designing pharmacophores, which are abstract maps of the key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships required for biological activity. nih.gov The non-planarity of the sp3-hybridized pyrrolidin-2-one ring allows it to explore three-dimensional space efficiently, which can be advantageous for binding to complex protein surfaces. nih.gov The goal of conformational analysis is to identify the specific low-energy conformation that is responsible for the molecule's pharmacological effect.

Physicochemical Descriptors and SAR Correlations (e.g., pKa, polarizability)

Quantitative Structure-Activity Relationship (QSAR) studies use physicochemical descriptors to build mathematical models that correlate a compound's chemical structure with its biological activity. These descriptors can include properties like acidity (pKa), electronic distribution, shape, and polarizability.

For a series of antiarrhythmic agents based on a 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one scaffold, a QSAR model demonstrated that the activity depended significantly on specific molecular descriptors. nih.gov Two influential descriptors identified were:

PCR (path/walk 4 - Randic-type shape index): A descriptor related to the molecule's size and shape (topology).

JGI4 (mean topological charge index of order 4): A descriptor that quantifies aspects of the charge distribution within the molecule.

Acidity, represented by pKa, is another critical physicochemical property. In related heterocyclic compounds like 3,5-pyrazolidinediones, pharmacological activity is closely linked to the acidity of a proton at the 4th position. pharmacy180.com Decreasing or eliminating this acidity abolishes anti-inflammatory activity, while excessively increasing it can also decrease activity. pharmacy180.com This suggests that an optimal range of acidity is necessary for potent biological effects, likely by ensuring the molecule is in the correct ionization state to interact with its target or to pass through biological membranes.

Table 3: Physicochemical Descriptors and Their Correlation with Activity

| Descriptor | Represents | Correlation with Biological Activity | Reference |

|---|---|---|---|

| PCR (Path/walk 4 - Randic-type shape index) | Molecular shape and size (topology) | Significant descriptor for antiarrhythmic activity in related compounds. | nih.gov |

| JGI4 (Mean topological charge index of order 4) | Charge distribution within the molecule | Significant descriptor for antiarrhythmic activity in related compounds. | nih.gov |

| pKa | Acidity of a specific proton | An optimal pKa is crucial for the anti-inflammatory activity of related pyrazolidinediones. | pharmacy180.com |

Biological Activities and Pharmacological Investigations of 1 3 Aminophenyl Pyrrolidin 2 One and Its Analogues

Anticancer and Cytotoxic Activities

Derivatives of 1-(3-Aminophenyl)pyrrolidin-2-one have demonstrated significant potential in the field of oncology, exhibiting a range of anticancer activities.

Inhibition of Cancer Cell Proliferation

Numerous studies have highlighted the ability of this compound analogues to inhibit the proliferation of various cancer cell lines. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been tested against human triple-negative breast cancer (MDA-MB-231), human melanoma (IGR39), human pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov While many of these compounds showed lower activity against MDA-MB-231 and Panc-1 cell lines, some exhibited notable efficacy. nih.gov

Specifically, certain derivatives were found to be most selective and effective against the PPC-1 prostate cancer cell line and the IGR39 melanoma cell line, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov Other research has identified imidazole (B134444) derivatives of pyrrolidinone as promising anticancer agents, demonstrating cytotoxicity against MDA-MB-231, PPC-1, and U-87 glioblastoma cell lines. researchgate.net One particular compound with a nitro substitution on the phenyl ring showed significant antiproliferative potential against MDA-MB-231 cells, with an IC50 value of 15.8 ± 0.6 μM. researchgate.net

Furthermore, a series of hydrazones, azoles, and azines with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold have been synthesized and evaluated for their cytotoxic effects on Panc-1 and MDA-MB-231 cell lines. Several of these derivatives, including those incorporating 5-chloro and 5-methylbenzimidazole (B147155) fragments, a 5-nitrothien-2-yl substitution, or a naphth-1-yl fragment, significantly reduced the viability of both cancer cell lines.

Table 1: Cytotoxic Activity of Selected Pyrrolidinone Analogues

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1, IGR39 | EC50: 2.5–20.2 µM | nih.gov |

| Imidazole-pyrrolidinone derivative | MDA-MB-231 | IC50: 15.8 ± 0.6 μM | researchgate.net |

| Hydrazone with 5-nitrothien-2-yl substitution | MDA-MB-231 | EC50: 7.3 ± 0.4 μM | |

| Hydrazone with 5-nitrothien-2-yl substitution | Panc-1 | EC50: 10.2 ± 2.6 μM |

Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration a critical therapeutic goal. nih.gov In this context, certain analogues of this compound have been investigated for their anti-metastatic properties.

One study identified a specific derivative, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazide, as a promising candidate for development as an antimetastatic agent based on its performance in a 'wound healing' assay. nih.gov However, it is noteworthy that the same study found that the tested diphenylamine-pyrrolidinone-hydrazone derivatives did not inhibit the migration of the highly aggressive MDA-MB-231 breast cancer cells. nih.gov Similarly, another investigation into a series of 4-(dimethylamino)phenyl-5-oxopyrrolidines found that these compounds did not show an inhibitory effect on cancer cell line migration in a 'wound-healing' assay.

Differential Selectivity against Cancer Cell Lines versus Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Research into this compound analogues has addressed this issue.

In a study of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, the selectivity of the compounds towards cancer cells compared to normal fibroblasts was investigated. nih.gov The results indicated that some of these compounds exhibited promising selectivity. nih.gov Similarly, novel derivatives of aminophenyl-1,4-naphthoquinones containing a pyrrolidine (B122466) group were found to be noticeably less responsive to normal peripheral blood mononuclear cells compared to leukemia cells. nih.gov

Furthermore, certain pyrrolidinone derivatives showed high selectivity, particularly against the MDA-MB-231 cancer cell line.

Cellular and Molecular Mechanisms of Action

The anticancer effects of this compound analogues are mediated through various cellular and molecular mechanisms. One of the key mechanisms identified is the inhibition of kinase activity. For example, 3-aminopyridin-2-one based fragments have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, which are critical for mitosis. nih.gov The 3-aminopyridin-2-one fragment itself demonstrated some inhibitory activity against Aurora A and AKT2. nih.gov Adaptor protein 2-associated kinase 1 (AAK1) has also been identified as a therapeutic target, with pyrrolo[2,1-f] nih.govnih.govsphinxsai.comtriazines being investigated as potent inhibitors. nih.gov

Another important mechanism is the induction of apoptosis. Novel aminophenyl-1,4-naphthoquinone derivatives with a pyrrolidine group were found to induce concentration- and time-dependent apoptotic and/or necrotic cell death in human U937 promonocytic leukemia cells. nih.gov These compounds were shown to induce mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation. nih.gov In some cases, the cytotoxic effects were associated with an elevation of cytosolic reactive oxygen species (ROS) levels, likely generated by NADPH oxidase. nih.gov

Effects on 3D Tumor Spheroids

Three-dimensional (3D) tumor spheroids provide a more physiologically relevant model for studying anticancer drug efficacy compared to traditional 2D cell cultures. nih.gov The activity of this compound analogues has been evaluated in these models.

In one study, N′-(5-chloro- and N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides were found to efficiently reduce cell viability in IGR39 cell spheroids. nih.gov However, the same study reported no effect of the investigated pyrrolidinone-hydrazone derivatives on PPC-1 3D cell cultures. nih.gov Another study on 4-(dimethylamino)phenyl-5-oxopyrrolidines showed that one of the derivatives most efficiently inhibited the growth of Panc-1 spheroids and reduced cell viability in MDA-MB-231 spheroids.

Antimicrobial Activities

In addition to their anticancer properties, some pyrrolidin-2-one derivatives have been investigated for their antimicrobial activities. A study on two derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone showed moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 32–128 μg/mL against bacteria and 64–256 μg/mL against yeasts. nih.gov

Another study on 3-(Arylamino)-1,3-diphenylpropanones, which are aza-Michael products, investigated their antibacterial activity against one Gram-negative (Escherichia coli) and two Gram-positive (Bacillus subtilis and B. cereus) bacteria. sphinxsai.com While some of these compounds, particularly those with fluoro and chloro substitutions, showed good activity, they were not as potent as the standard drug ampicillin. sphinxsai.com

Furthermore, a series of synthesized pyridines, oxazines, and thiazoles derived from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones exhibited antimicrobial activities comparable to Ampicillin®. mdpi.comresearchgate.net

Table 2: Antimicrobial Activity of Pyrrolidinone and Related Analogues

| Compound Type | Organism Type | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria | 32–128 μg/mL | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Fungi | 64–256 μg/mL | nih.gov |

| 3-(Arylamino)-1,3-diphenylpropanones | Bacteria | Good, but less than ampicillin | sphinxsai.com |

| Pyridines, Oxazines, Thiazoles | Bacteria | Comparable to Ampicillin® | mdpi.comresearchgate.net |

Antibacterial Efficacy (e.g., against S. aureus, Enterococcus faecalis)

Analogues of this compound, particularly those containing a pyrrolidinone or similar heterocyclic core, have demonstrated notable antibacterial properties against significant Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.

Research into thiazole-based pyrrolidine derivatives has identified compounds with selective activity against Gram-positive bacteria. One study synthesized a series of these derivatives and found that a 4-F-phenyl derivative was effective in inhibiting S. aureus and Bacillus cereus, though it was inactive against Gram-negative bacteria like E. coli and S. typhimurium. At a concentration of 400 µg, this compound produced a 30.53 mm zone of inhibition against S. aureus.

Derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone have also been assessed for their antimicrobial capabilities. These compounds showed moderate to low activity against a panel of microbes, including S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL.

Furthermore, studies on N-Alkyl-2-Quinolonopyrones, which are structurally distinct but represent another class of heterocyclic compounds, have shown significant antibiotic activity against ESKAPE pathogens, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis. A specific analogue with an N-heptyl-9-t-Bu substitution pattern emerged as a potent hit, with MIC values of ≤2 μg/mL against MRSA strains and 0.25 μg/mL against Enterococcus spp.

Antibacterial Activity of Pyrrolidinone Analogues

| Analogue Class | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| Thiazole-based pyrrolidine derivatives | S. aureus | 4-F-phenyl derivative showed a 30.53 mm inhibition zone at 400 µg. | nih.gov |

| Pyrrolidine-2,5-dione derivatives | S. aureus | Moderate activity with MICs ranging from 16-128 µg/mL. | drugs.com |

| N-Alkyl-2-Quinolonopyrones | S. aureus (MRSA), E. faecalis | Potent activity with MICs ≤2 µg/mL (MRSA) and 0.25 µg/mL (E. faecalis). |

Anti-biofilm Properties

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Analogues of this compound have been investigated for their ability to inhibit the formation of and eradicate established biofilms.

A recent study on pyrrolidine-2,3-diones revealed them as a promising class of antimicrobials effective against both planktonic and biofilm phenotypes of S. aureus. researchgate.net These scaffolds, inspired by natural products, have shown potent anti-biofilm properties. nih.govnih.gov Specifically, a trans-cyclohexyl dimer derivative (dimer 30) displayed significant antibiofilm activity with a Minimum Biofilm Eradication Concentration (MBEC) of 16 μg/mL against methicillin-susceptible S. aureus (MSSA). nih.gov Notably, many of the tested pyrrolidine-2,3-dione (B1313883) monomers and dimers exhibited low MBEC/MIC ratios (between 2 and 4), indicating their ability to eradicate biofilms at concentrations close to those that kill planktonic bacteria. researchgate.net

The anti-biofilm activity of pyrrolidine-substituted derivatives of carbamic acid has also been evaluated against S. aureus. These compounds demonstrated a significant ability to inhibit biofilm formation. nih.gov

Anti-biofilm Activity of Pyrrolidinone Analogues

| Analogue Class | Target Biofilm | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | S. aureus | A trans-cyclohexyl dimer had an MBEC of 16 μg/mL. Low MBEC/MIC ratios (2-4) observed. | researchgate.netnih.gov |

| Carbamic acid (pyrrolidine-substituted) | S. aureus | Showed great activity against biofilm formation. | nih.gov |

| N-2-methyl-pyrrolidone (NMP) | E. faecalis | Significantly decreased CFU, eDNA, and biofilm biomass. | researchgate.netnih.gov |

Enzyme Modulation and Inhibition

The this compound scaffold and its analogues have been identified as promising candidates for the modulation of various enzymes implicated in disease, including those involved in hormone synthesis, metabolic pathways, and cancer-related signaling cascades.

Aromatase Inhibition

Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target in the treatment of hormone-dependent breast cancer. Analogues of this compound have been synthesized and evaluated as aromatase inhibitors.

Specifically, a series of 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones were found to be potent inhibitors of aromatase in vitro. The 1-hexyl derivative, with a Ki of 62 nM, was approximately 100-fold more potent than the established inhibitor aminoglutethimide. These compounds also demonstrated greater selectivity for aromatase over cholesterol side-chain cleavage enzymes compared to aminoglutethimide.

Similarly, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are six-membered ring analogues, also showed potent inhibition of human placental aromatase. Several derivatives in this series were found to be stronger inhibitors than aminoglutethimide, with the isopentyl derivative being 93-fold more potent. These findings highlight that the aminophenyl-heterocycle scaffold is a viable pharmacophore for developing potent and selective aromatase inhibitors.

Aromatase Inhibition by Aminophenyl-Heterocycle Analogues

| Analogue Class | Key Finding | Reference |

|---|---|---|

| 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones | 1-hexyl derivative (Ki = 62 nM) was ~100x more potent than aminoglutethimide. | |

| 3-Alkyl-3-(4-aminophenyl)piperidine-2,6-diones | Isopentyl derivative was 93x more potent than aminoglutethimide. |

All-trans Retinoic Acid Metabolizing Enzyme (RAMBA) Inhibition

The metabolism of all-trans retinoic acid (RA) is mediated by cytochrome P450 enzymes, and inhibitors of this pathway, known as RAMBAs, have therapeutic potential. A study of (+/-)-3-(4-aminophenyl)pyrrolidin-2,5-diones, substituted at various positions with aryl or long-chain alkyl groups, identified them as weak inhibitors of RA metabolism by rat liver microsomes, showing 68-75% inhibition compared to 85% for ketoconazole.

Further investigation of the 1-cyclohexyl analogue revealed an IC50 of 98.8 µM against rat liver microsomes. However, this analogue showed limited effect on human liver and placental microsomal enzymes and was a weak inhibitor in human and rat skin homogenates. These findings suggest that while the aminophenyl-pyrrolidinedione scaffold has some activity against RAMBAs, significant structural optimization would be required to enhance potency and species cross-reactivity.

Specific Kinase Inhibition (e.g., PI3K, VEGFR2, EGFR)

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is linked to numerous diseases, including cancer. While direct studies on this compound are limited, research on related scaffolds provides insights into their potential as kinase inhibitors.

A fragment library based on the 3-aminopyridin-2-one scaffold, an analogue where the pyrrolidine ring is replaced by pyridine, identified inhibitors of the mitotic kinases MPS1 and Aurora A. The parent 3-aminopyridin-2-one fragment showed weak inhibitory activity (58% inhibition at 100 µM) against Aurora A.

In other studies, pyrrolidinophenone derivatives, which contain a pyrrolidine ring, were investigated alongside a phosphatidylinositol-3 kinase (PI3K) inhibitor, LY294002, to understand their effects on microglial cell activation, though this does not confirm direct inhibition of PI3K by the pyrrolidinone itself. nih.gov

The broader class of pyrrolidine-containing compounds has been explored for kinase inhibition. For instance, pyrrolo[2,3-d]pyrimidines are a well-established class of potent Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. However, this represents a different heterocyclic system. Currently, there is a lack of extensive documentation on the direct inhibitory activity of this compound or its close analogues against PI3K, VEGFR2, and EGFR.

MDM2-p53 Protein-Protein Interaction Inhibition

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a prime target for cancer therapy. Restoring p53 function by inhibiting this interaction with small molecules is a promising strategy. The pyrrolidinone scaffold has been utilized in the design of such inhibitors.

Research has led to the development of novel MDM2-p53 inhibitors based on 3-pyrrolin-2-one and 2-furanone scaffolds. nih.gov These compounds were found to bind to MDM2 and disrupt the p53-MDM2 interaction. nih.gov Crystal structures revealed a unique binding mode where the inhibitors induced a dimeric organization of the MDM2 protein, presenting new avenues for inhibitor optimization. nih.gov

Spiropyrrolidine-based scaffolds have also been successfully employed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are crucial for binding to MDM2. Optimization of an initial spiropyrrolidine lead compound (MI-5, Ki = 8.46 μM) resulted in a derivative with a 98-fold enhancement in activity. This demonstrates the utility of the pyrrolidine framework in creating potent and selective inhibitors of the MDM2-p53 protein-protein interaction.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition has become a validated strategy in cancer therapy. While no direct studies explicitly report this compound as an HDAC inhibitor, the aminophenyl scaffold is a key feature in several classes of known HDAC inhibitors. Research into structurally related compounds underscores the potential of this moiety for interacting with the zinc-dependent active site of these enzymes.

For instance, a series of novel inhibitors featuring an N-(2-aminophenyl)-benzamide group have been developed and shown to inhibit Class I HDAC enzymes (HDAC1 and HDAC2) at nanomolar concentrations. nih.gov These compounds demonstrated antiproliferative activity against various cancer cell lines. nih.gov Similarly, derivatives of 1-(2-aminophenyl)-3-arylurea have been synthesized and evaluated as dual inhibitors of both HDACs and Ephrin type-A receptor 2 (EphA2). nih.gov Certain compounds in this series, such as compound 5b, showed potent inhibitory activity and significant effects on cancer cell lines like HCT116 and MCF7. nih.gov Furthermore, a patent has described salts of a complex molecule containing both a pyrrole (B145914) and an N-(2-amino-phenyl) group as effective HDAC inhibitors. epo.org

These findings collectively suggest that the aminophenyl group present in this compound is a pharmacologically relevant component for the design of HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of Aminophenyl-Containing Analogues

| Compound Class | Key Structural Moiety | Target(s) | Notable Activity | Source |

|---|---|---|---|---|

| N-(2-Aminophenyl)-benzamides | N-(2-aminophenyl)-benzamide | HDAC1, HDAC2 | Nanomolar inhibition of HDAC1/2; micromolar antiproliferative activity against A549 and SF268 cancer cells. | nih.gov |

| 1-(2-Aminophenyl)-3-arylureas | 1-(2-Aminophenyl)-urea | HDAC, EphA2 | Compound 5b showed potent inhibition with IC50 values of 5.29 µM (HCT116 cells) and 7.42 µM (MCF7 cells). | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, leading to oxidative stress. The pyrrolidinone core, a central feature of this compound, is present in various heterocyclic compounds investigated for their antioxidant capabilities.

A study on the antioxidant activity of synthetic 3-pyrroline-2-ones, which share the γ-lactam ring structure with pyrrolidinones, demonstrated their potential as radical scavengers. nih.govrsc.org Using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, researchers evaluated a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov Among the synthesized compounds, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (compound 4b), was identified as the most effective radical scavenger in the series. nih.gov

Further computational analysis suggested that this compound is a particularly effective scavenger of the highly damaging hydroxyl radical (HO˙). nih.govrsc.org The ability of compound 4b to scavenge hydroxyl radicals was found to be comparable to well-known antioxidants. nih.govrsc.org Another study focusing on pyrrolo[2,3-b]quinoxaline derivatives also highlighted their potential as HO˙ radical scavengers in physiological lipid environments. rsc.org These investigations indicate that the heterocyclic ring system related to this compound is a promising scaffold for developing agents that can modulate ROS and combat oxidative stress.

Table 2: Antioxidant Activity of 3-Pyrroline-2-one Derivatives

| Compound | Assay | Result | Source |

|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH Radical Scavenging | Most promising scavenger in the tested series (40% DPPH inhibition at 128 µg/mL). | nih.gov |

| Compound 4b | Quantum Chemistry Calculation | Predicted to be an effective hydroxyl radical (HO˙) scavenger. | nih.gov |

| Quercetin (Reference) | DPPH Radical Scavenging | EC50 of 9.97 ± 0.25 µg/mL. | nih.gov |

Receptor Agonist/Antagonist Activities (e.g., Kappa Opioid Receptor Agonism)

The pyrrolidine ring, a key component of this compound, is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting various G-protein coupled receptors. While no studies have directly linked this compound to the kappa opioid receptor (KOR), the pyrrolidine motif is integral to the structure of numerous potent and selective KOR agonists.

KOR agonists are of therapeutic interest for their analgesic properties without the abuse potential associated with mu-opioid receptor agonists. chemrxiv.org Research has led to the development of novel KOR agonist scaffolds that feature a pyrrolidine ring. For example, studies have characterized Pyrrolidinyl-hexahydro-pyranopiperazines as a new class of KOR agonists. nih.gov Another distinct class, 5-Pyrrolidinylquinoxalines, has been evaluated for KOR agonist activity, with some derivatives designed to be peripherally restricted to reduce central nervous system side effects. researchgate.net The synthesis of fused β-carboline derivatives as G-protein-biased KOR agonists also utilized pyrrolidine in the synthetic process. nih.gov

Separately, other research has explored pyrrolidone-based structures as ligands for the 5-HT(3) receptor, where they have shown potential as both agonists and antagonists. nih.gov This further demonstrates the versatility of the pyrrolidinone/pyrrolidone scaffold in receptor ligand design. The prevalence of the pyrrolidine ring in these diverse and potent receptor ligands suggests that this compound could serve as a foundational structure for developing novel receptor modulators.

Table 3: Pyrrolidine-Containing Scaffolds as Kappa Opioid Receptor (KOR) Agonists

| Scaffold/Compound Class | Key Structural Moiety | Biological Target | Key Finding | Source |

|---|---|---|---|---|

| PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) | Pyrrolidine | KOR | Novel scaffold demonstrating KOR agonist activity with potential for G-protein signaling bias. | nih.govacs.org |

| 5-Pyrrolidinylquinoxalines | Pyrrolidine | KOR | Demonstrated full agonism in a [35S]GTPγS assay and high KOR affinity. Designed for peripheral restriction. | researchgate.net |

| Fused β-carbolines | Pyrrolidine (used in synthesis) | KOR | Compound 4a showed G-protein-biased agonist activity with an EC50 of 46±19 nM and analgesic effects in vivo. | nih.gov |

| Akuammicine Derivatives | Indole alkaloid (structurally distinct but KOR agonist) | KOR | Demonstrates that diverse structures can achieve KOR agonism, a potential area of exploration for novel scaffolds. | chemrxiv.org |

Computational Chemistry and Molecular Modeling of 1 3 Aminophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

No dedicated studies reporting Density Functional Theory (DFT) calculations or Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for 1-(3-Aminophenyl)pyrrolidin-2-one have been identified. Such studies are crucial for understanding a molecule's electronic structure and stability.

For context, a computational study on a related pyrrolidin-2-one derivative, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one, utilized DFT calculations with the B3LYP/6-311G(d,p) basis set. This analysis revealed a HOMO-LUMO energy gap of 5.086 eV, providing insights into its kinetic stability and chemical reactivity. Similar calculations for this compound would be necessary to determine its specific electronic properties, such as ionization potential and electron affinity, which are derived from the energies of the frontier molecular orbitals.

Molecular Docking and Dynamics Simulations for Target Binding

There is a lack of published research on the molecular docking or molecular dynamics (MD) simulations of this compound with specific biological targets. While the compound is listed among potential Syk protein kinase inhibitors in a patent, no specific binding affinity data or interaction modes from docking studies are provided.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, studies on other pyrrolidin-2-one derivatives have used molecular docking to predict their binding affinities against various protein targets, yielding data on binding energies (kcal/mol) and inhibition constants (Ki). MD simulations are then often used to assess the stability of these predicted binding poses over time. To understand the potential biological activity of this compound, similar targeted in silico studies would be required.

Prediction of Chemical Reactivity and Electrophilicity Indices

Specific chemical reactivity and electrophilicity indices for this compound, derived from conceptual DFT, have not been reported. These parameters, including electronegativity, chemical hardness, softness, and the electrophilicity index, are fundamental for predicting how a molecule will behave in a chemical reaction.

For instance, the electrophilicity index for the related compound 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one was calculated to be 3.640 eV. A higher electrophilicity index generally indicates a greater capacity of a molecule to accept electrons. Calculating these descriptors for this compound would provide a theoretical framework for its reactivity.

Conformational Landscape and Tautomeric Studies

A detailed analysis of the conformational landscape or tautomeric forms of this compound is not available in the literature. The five-membered pyrrolidine (B122466) ring is known for its non-planar "envelope" and "twist" conformations. A thorough conformational search would identify the most stable three-dimensional structures of the molecule, which is critical for understanding its interaction with biological receptors. While tautomerism is less likely to be a significant feature for this specific structure compared to compounds with more labile protons, a computational study could definitively confirm the most stable tautomeric form.

Advanced Analytical Methodologies in Research on 1 3 Aminophenyl Pyrrolidin 2 One

High-Resolution Spectroscopic Techniques (e.g., ¹H and ¹³C NMR, IR, HRMS) for Structural Confirmation

The unambiguous identification of 1-(3-Aminophenyl)pyrrolidin-2-one necessitates the use of several spectroscopic techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published, predicted data and analysis of related structures provide a strong basis for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the aminophenyl group. The protons on the aromatic ring would appear as multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The methylene (B1212753) protons of the pyrrolidinone ring adjacent to the nitrogen and the carbonyl group would have characteristic chemical shifts, likely in the range of δ 2.0-4.0 ppm. The amino group protons would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is anticipated to show distinct peaks for the carbonyl carbon (δ 170-180 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the pyrrolidinone ring (δ 20-60 ppm). The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A vapor phase IR spectrum is available in public databases, and the expected characteristic peaks are summarized in the table below. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The exact mass of this compound (C₁₀H₁₂N₂O) is 176.09496 Da. nih.gov Fragmentation patterns observed in the mass spectrum offer further structural insights. Common fragmentation pathways for related α-pyrrolidinophenone synthetic cathinones involve the loss of the pyrrolidine (B122466) ring, leading to the formation of a benzoylium ion, and α-cleavage at the carbonyl group. mdpi.comnih.gov For this compound, a major fragment ion is observed at m/z 121 in GC-MS analysis, likely corresponding to the aminophenyl-containing fragment. nih.gov

| Technique | Expected/Observed Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (multiplets, δ 6.0-8.0 ppm), Pyrrolidinone protons (multiplets, δ 2.0-4.0 ppm), Amino protons (broad singlet) | acgpubs.org |

| ¹³C NMR | C=O (δ 170-180 ppm), Aromatic C (δ 110-150 ppm), Aliphatic C (δ 20-60 ppm) | acgpubs.org |

| IR Spectroscopy | N-H stretch (primary amine, ~3300-3500 cm⁻¹), C=O stretch (amide, ~1680 cm⁻¹), C-N stretch, Aromatic C-H and C=C stretches | nih.gov |

| HRMS | [M+H]⁺ at m/z 177.10224, with major fragment at m/z 121 | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, studies on closely related compounds, such as (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, have been successfully characterized using single-crystal X-ray diffraction. mdpi.com Such analyses reveal the planar or non-planar nature of the ring systems and the orientation of substituent groups. For this compound, X-ray crystallography would definitively establish the conformation of the pyrrolidinone ring and the geometry of its attachment to the aminophenyl group.

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aromatic amines like this compound, reversed-phase HPLC is a common approach. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the aromatic ring provides strong chromophores. The purity of a sample can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. Commercial sources often report purities of 95% or higher as determined by HPLC. sigmaaldrich.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points. PubChem contains GC-MS data for this compound, indicating its amenability to this technique. nih.gov For less volatile or thermally sensitive amines, derivatization may be employed to improve their chromatographic properties. mdpi.commmu.ac.uk

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis | sigmaaldrich.com |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry (EI) | nih.govmmu.ac.uk |

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Several biophysical techniques are available for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics. While specific studies on this compound are limited, the applicability of these techniques can be inferred from research on other small molecule-protein interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. mdpi.comnih.govbiosensingusa.combiosensingusa.comacs.org In a typical experiment, a target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. wikipedia.orgfrontiersin.orgnih.govnih.govmdpi.com In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K₋), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

Applications and Translational Potential in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets through targeted modifications. nih.gov These structures serve as versatile templates for creating libraries of compounds with diverse biological activities. The 1-(3-aminophenyl)pyrrolidin-2-one moiety can be considered a privileged scaffold due to the inherent properties of its constituent parts: the pyrrolidin-2-one ring and the aminophenyl group.

The five-membered pyrrolidine (B122466) ring is a key feature in many biologically active compounds. nih.gov Its non-planar, puckered nature provides a three-dimensional (3D) geometry that allows for a better exploration of the binding pockets of proteins compared to flat aromatic systems. nih.gov This sp3-hybridized core contributes to the stereochemistry of the molecule, which can be crucial for selective interaction with chiral biological targets like enzymes and receptors. nih.gov The pyrrolidin-2-one substructure, specifically, contains a lactam (a cyclic amide) which provides a rigid dipole and potential hydrogen bonding sites, further enhancing its ability to interact with biological macromolecules.